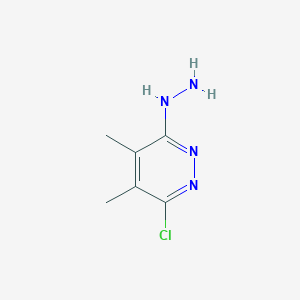

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine

Description

Properties

IUPAC Name |

(6-chloro-4,5-dimethylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWQGBKWNXRDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1NN)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine typically involves the reaction of 3-chloro-4,5-dimethylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction proceeds as follows:

- Dissolve 3-chloro-4,5-dimethylpyridazine in ethanol.

- Add hydrazine hydrate to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 6-hydrazinyl-4,5-dimethylpyridazine.

Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: 6-Hydrazinyl-4,5-dimethylpyridazine.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine exhibit promising anticancer properties. For instance, compounds structurally related to this pyridazine derivative have been tested for cytotoxicity against various human cancer cell lines, including melanoma (A375) and breast cancer (MCF-7) cells. In vitro studies demonstrated that certain derivatives significantly inhibited colony formation in these cell lines, suggesting their potential as effective anticancer agents .

Antiviral Properties

Pyridazine derivatives are also recognized for their antiviral activities. Specifically, this compound has been noted for its efficacy as a plant virucide. Its ability to inhibit viral replication in agricultural settings makes it a candidate for use in crop protection strategies against viral pathogens.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Studies suggest that similar pyridazine derivatives can modulate inflammatory pathways, providing therapeutic avenues for conditions characterized by excessive inflammation.

Fungicides and Herbicides

The bioactivity of this compound extends to its application as a fungicide and herbicide. Its derivatives have demonstrated moderate to good antifungal activity against several plant pathogens, making them valuable in agricultural pest management. Additionally, the compound's herbicidal properties contribute to its role in weed control strategies.

Insecticides

The compound's efficacy as an insecticide has also been explored, with studies indicating that certain derivatives can effectively target insect pests while minimizing harm to beneficial organisms. This dual action enhances its utility in integrated pest management systems.

Cytotoxicity Studies

A detailed study conducted on the cytotoxic effects of N-Mannich bases containing the pyridazine core revealed that specific derivatives exhibited significantly higher cytotoxicity against hepatoma cancer cells compared to standard treatments like 5-fluorouracil . This finding underscores the therapeutic potential of modifying the hydrazine moiety within the pyridazine framework.

Antifungal Activity Assessment

Research assessing the antifungal activity of pyridazine derivatives showed that compounds incorporating various functional groups displayed enhanced antifungal properties against common plant pathogens. The results indicated that structural modifications could lead to improved bioactivity profiles.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

- Structure : Replaces the hydrazinyl group with a 3,5-dimethylpyrazole moiety .

- Synthesis : Derived from hydrazine derivatives, similar to the target compound, but forms a fused pyrazole ring.

- Reduced hydrogen-bonding capacity compared to the hydrazinyl group.

3,6-Dichloro-4,5-dimethylpyridazine (CAS: 34584-69-5)

- Structure : Features chlorine at both positions 3 and 6 .

- Reactivity : The 6-chloro group is highly reactive toward nucleophilic substitution (e.g., with hydrazine to form the target compound).

- Applications : Serves as a precursor for synthesizing hydrazine- or alkoxy-substituted pyridazines .

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Substituent Variations at Position 3

3-Amino-6-chloro-4,5-dimethylpyridazine (CAS: 76593-36-7)

- Structure: Substitutes chlorine with an amino group (-NH₂) at position 3 .

- Reactivity: The amino group facilitates electrophilic aromatic substitution or diazotization, unlike the chloro group’s propensity for elimination or substitution.

3-Acetylamino-5,6-diphenylpyridazine Derivatives

- Structure: Features diphenyl groups at positions 5 and 6 and an acetylated amino group at position 3 .

- Key Differences :

- Bulkier substituents increase steric hindrance, reducing reactivity at the pyridazine core.

- Diphenyl groups enhance π-π stacking interactions, relevant in materials science.

Variations in Methyl Substitution

3-Chloro-6-hydrazinopyridazine (CAS: 17284-97-8)

- Structure : Lacks 4,5-dimethyl groups present in the target compound .

- Impact :

- Lower molecular weight (144.56 g/mol ) and reduced lipophilicity.

- Enhanced solubility in polar solvents compared to the dimethyl analogue.

3-Chloro-6-methylpyridazine-4,5-diamine (CAS: 1575612-77-9)

- Structure: Replaces hydrazinyl with a methyl group at position 6 and adds amino groups at 4 and 5 .

- Properties: Diamino groups increase hydrogen-bonding capacity, favoring crystal packing or biomolecular interactions. Methyl group at position 6 limits further functionalization compared to hydrazinyl.

Functional Group Reactivity

Hydrazinyl Group vs. Cyclopentylidene Hydrazine Derivatives

- Example : 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine .

- Synthesis: Condensation of the target compound’s hydrazinyl group with cyclopentanone.

- Key Insight : The dimethyl groups in the target compound may sterically hinder similar cyclization reactions unless reaction conditions are optimized.

Hydrazinyl vs. Benzoylamino Derivatives

- Example: 3-Benzoylamino-5,6-diphenylpyridazine .

- Reactivity : The hydrazinyl group’s nucleophilicity allows for acylation (as in the target compound), but benzoylation requires controlled pH and temperature.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a chloro group and a hydrazinyl group, which contribute to its reactivity and biological properties. These functional groups allow it to engage in various chemical reactions, making it a versatile candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modifying protein function. The chloro group may participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, the compound demonstrated a broad spectrum of activity, suggesting its potential as an antimicrobial agent .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines including melanoma (A375 and C32) and breast cancer (MCF-7). The results indicated that this compound exhibited dose-dependent cytotoxicity. Specifically, it significantly inhibited colony formation in A375 cells at concentrations of 50 and 100 µM . -

Mechanisms of Action :

The anticancer activity is believed to be linked to apoptosis induction in cancer cells. The neutral comet assay revealed DNA damage in treated cells, indicating that the compound could trigger apoptotic pathways. Higher concentrations resulted in increased late apoptosis markers . -

Comparison with Standard Chemotherapeutics :

In comparative studies with standard chemotherapeutic agents like 5-fluorouracil, the compound displayed enhanced potency against certain cancer cell lines. For instance, it showed an IC50 value significantly lower than that of 5-fluorouracil in hepatoma cells .

Summary of Biological Activities

| Activity Type | Effect | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Antimicrobial | Broad-spectrum activity | Various bacterial strains | Not specified |

| Anticancer | Cytotoxicity | A375, C32, MCF-7 | < 50 µM |

Future Directions

The ongoing research into this compound suggests its potential as a pharmacophore for drug development. Further studies are needed to elucidate its full mechanism of action and to explore its efficacy in vivo.

Q & A

Q. What are the established synthetic routes for 3-chloro-6-hydrazinyl-4,5-dimethylpyridazine, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving halogenation, hydrazine substitution, and methylation. For example, a related pyridazine derivative was synthesized in 11 steps with a 2–5% yield using methyl 4,5-dimethoxy-2-nitrobenzoate as a precursor . To optimize purity, techniques such as column chromatography (using silica gel with ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) are recommended. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can validate purity (>98%) .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and confirmation of the hydrazinyl group's orientation. Complementary methods include:

Q. What reactive sites in this compound are critical for further functionalization?

The chloro group at position 3 is highly electrophilic, amenable to nucleophilic substitution (e.g., Suzuki coupling with boronic acids). The hydrazinyl group at position 6 can undergo condensation reactions with ketones or aldehydes to form hydrazones. Computational studies (DFT) suggest that steric hindrance from the 4,5-dimethyl groups may influence regioselectivity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be investigated?

Mechanistic studies require a combination of kinetic profiling and computational modeling. For instance:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Density functional theory (DFT) : Calculate transition states and activation energies for proposed pathways (e.g., nucleophilic aromatic substitution). Software like Gaussian or COMSOL Multiphysics can simulate reaction trajectories .

Q. How should researchers address contradictory data in catalytic applications of this compound?

Contradictions often arise from uncontrolled variables (e.g., solvent polarity, temperature gradients). A factorial design of experiments (DoE) can isolate critical factors. For example:

- Central composite design (CCD) : Test variables like catalyst loading (0.1–1.0 mol%), temperature (25–100°C), and solvent (DMF vs. THF).

- ANOVA analysis : Statistically validate significant effects (p < 0.05) and optimize conditions using response surface methodology (RSM) .

Q. What strategies are effective for studying this compound’s potential in kinase inhibition or antimicrobial activity?

- Enzyme assays : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC values against p38 MAP kinase or EGFR.

- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to ATP-binding pockets. Cross-validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C/75% relative humidity for 14 days. Monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T > 200°C suggests thermal stability) .

Q. What computational tools are recommended for predicting this compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : GROMACS or AMBER to simulate protein-ligand complexes over 100-ns trajectories.

- Quantum mechanics/molecular mechanics (QM/MM) : Investigate electronic interactions at binding sites (e.g., charge transfer with catalytic lysine residues) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.